Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine
Description
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a secondary amine featuring a benzyl group substituted with fluorine at the 3-position and a methoxy group at the 4-position of the aromatic ring. The ethyl group is attached to the amine nitrogen, distinguishing it from primary amines or tertiary analogs.
Synthesis:
The compound can be synthesized via catalytic methods, such as Pd-catalyzed C–H olefination using ethyl acrylate and 2-fluoroanisole, followed by reduction of the resulting α,β-unsaturated ester (e.g., Ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate) with DIBAL-H to yield the allylic alcohol intermediate. Subsequent functionalization of the amine group is achieved through standard alkylation or reductive amination protocols .
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKHUYWHKNITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Reaction Conditions: The reaction is typically performed in an organic solvent like methanol or ethanol, under mild conditions at room temperature.
Industrial Production Methods
Industrial production methods for Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl[(3-fluoro-4-methoxyphenyl)methyl]alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and selectivity.
Biochemical Probes: It can interact with biological macromolecules, providing insights into their structure and function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine and related compounds:
| Compound Name | Substituents on Aromatic Ring | Amine Type | Key Synthetic Route | Yield (%) | Reference ID |
|---|---|---|---|---|---|
| Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine | 3-F, 4-OCH3 | Secondary (ethyl) | Pd-catalyzed C–H olefination → DIBAL-H reduction | 30–48 | |
| 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine | 3-F, 4-OCH3 | Tertiary (dimethyl) | Not specified | N/A | |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | 3-Br, 4-F | Tertiary (dimethyl) | Alkylation of bromo-fluorobenzyl halide | N/A | |
| 1-(3-Chloro-4-fluorophenyl)ethylamine | 3-Cl, 4-F | Secondary (methyl) | Reductive amination of ketone | N/A | |
| (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine | 4-C2H5 (ethyl), 4-OCH3 (separate) | Secondary (ethyl) | Multi-step alkylation | N/A |
Key Observations :
- Substituent Position : The 3-fluoro and 4-methoxy arrangement in the target compound is unique compared to analogs with substituents at other positions (e.g., 4-fluoro in ). Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring, while methoxy’s electron-donating nature modulates solubility .
Biological Activity
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is , with a molecular weight of approximately 199.24 g/mol. Its unique structure includes:
- An ethyl group
- A fluorinated aromatic ring (3-fluoro)
- A methoxy group (4-methoxy)
- An amine functional group
These structural features suggest that the compound may interact with various biological targets, enhancing its potential therapeutic applications.
Target Interactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine likely interacts with multiple molecular targets, similar to other compounds that share structural characteristics, such as indole derivatives. These interactions may involve:
- Hydrophobic interactions due to the fluorinated aromatic ring, which can enhance binding affinity.
- Hydrogen bonding or ionic interactions facilitated by the amine group, modulating the activity of target enzymes or receptors.
Biochemical Pathways
Research indicates that compounds with similar structures exhibit various biological activities, including:
Anticancer Activity
Preliminary studies have shown that Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine may possess anticancer properties. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound could also exhibit similar effects. The mechanism may involve apoptosis induction and inhibition of cancer cell proliferation .
Neuropharmacological Potential
There is evidence that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial for developing treatments for psychiatric disorders such as depression and anxiety. The methoxy and fluorine substituents could enhance binding affinity and selectivity for these receptors.
Comparative Analysis
To better understand the unique properties of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine | Chloro group instead of fluoro | Altered reactivity and binding properties |
| Ethyl[(3-fluoro-4-hydroxyphenyl)methyl]amine | Hydroxy group instead of methoxy | Significant changes in chemical properties |
| Ethyl[(3-fluoro-4-methylphenyl)methyl]amine | Methyl group instead of methoxy | Affects lipophilicity and metabolic stability |
The comparison highlights how variations in substituents can influence the compound's biological activity and pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : In vitro studies on related piperidine derivatives have shown significant cytotoxic effects against hypopharyngeal tumor cells, indicating potential for anticancer applications .
- Neuropharmacology : Research has suggested that compounds like Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine could influence mood and cognitive functions through their action on neurotransmitter systems.
- Antimicrobial Activity : Similar compounds have displayed antimicrobial properties, which could indicate a broader spectrum of activity for Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
